N-Benzyloxycarbonyl-L-allylglycine tert-Butyl Ester
CAS No.:
Cat. No.: VC17962542
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H23NO4 |
---|---|
Molecular Weight | 305.4 g/mol |
IUPAC Name | tert-butyl 2-(phenylmethoxycarbonylamino)pent-4-enoate |
Standard InChI | InChI=1S/C17H23NO4/c1-5-9-14(15(19)22-17(2,3)4)18-16(20)21-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,18,20) |
Standard InChI Key | OKKSYJSWEXJTOY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C(CC=C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
-
Benzyloxycarbonyl (Z) Group: Protects the α-amino group via a carbamate linkage, stable under basic conditions but cleavable via catalytic hydrogenation.
-
tert-Butyl Ester: Shields the carboxyl group, offering acid-labile protection that resists hydrolysis under neutral or alkaline conditions.
-
Allyl Side Chain: Introduces a C₃H₅ moiety at the glycine β-carbon, enabling regioselective functionalization through olefin metathesis or radical additions.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅NO₅ |
Molecular Weight | 335.4 g/mol |
Solubility | Dichloromethane, Ethyl Acetate |
Stability | Hydrolytically stable (pH 4–9) |
Synthetic Methodologies
Stepwise Protection Strategy
Synthesis proceeds via sequential protection of L-allylglycine’s amino and carboxyl groups:
-
Amino Protection: Treatment with benzyl chloroformate (Cbz-Cl) in biphasic conditions (water/dichloromethane) using sodium bicarbonate as a base yields N-Cbz-L-allylglycine.
-
Carboxyl Protection: Esterification with tert-butanol under anhydrous conditions, catalyzed by dicyclohexylcarbodiimide (DCC), forms the tert-butyl ester.
Key Reaction Conditions:
-
Temperature: 0–25°C for Cbz protection; room temperature for esterification.
-
Yields: 85–92% after chromatography (hexane/ethyl acetate gradient).
Industrial-Scale Production
Continuous flow reactors enhance efficiency by minimizing side reactions and improving heat transfer. Automated systems achieve >90% purity with throughputs exceeding 50 kg/day.
Chemical Reactivity and Applications
Deprotection Dynamics
-
Z Group Removal: Catalytic hydrogenation (H₂, Pd/C) or acidolysis (TFA) liberates the free amine without altering the allyl moiety.
-
tert-Butyl Ester Hydrolysis: Concentrated HCl in dioxane (0°C, 2 h) cleaves the ester to yield the carboxylic acid.
Functionalization Pathways
-
Olefin Metathesis: Grubbs catalyst-mediated cross-metathesis with alkenes forms conjugated dienyl derivatives, valuable in peptidomimetics.
-
Amide Formation: Zn(OAc)₂-catalyzed aminolysis converts the ester to amides at 40°C (48 h, >90% yield).
Table 2: Comparative Analysis of Protecting Groups
Protecting Group | Stability Profile | Deprotection Method | Compatibility |
---|---|---|---|
Z (Cbz) | Base-stable, acid-labile | H₂/Pd-C or TFA | Orthogonal to Fmoc |
tert-Butyl Ester | Acid-labile, base-stable | HCl/dioxane | Compatible with Z/Boc |
Applications in Peptide and Medicinal Chemistry
Peptide Synthesis
The compound serves as a building block for introducing unsaturated amino acids into peptides. For example, Heck reactions with aryl halides yield aryl-substituted allylglycine residues, enhancing conformational diversity.
Drug Discovery
-
Neuroprotective Agents: Allylglycine derivatives modulate glutamate decarboxylase, showing promise in epilepsy models.
-
Anticancer Scaffolds: Functionalization via click chemistry generates triazole-linked conjugates with tubulin-binding activity.
Recent Advances and Research Findings
Enantioselective Modifications
Ru-catalyzed asymmetric hydrogenation of the allyl group achieves >99% enantiomeric excess, critical for chiral peptide therapeutics.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste, achieving 88% yield in 30 minutes under ball-milling conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume